N-(3-chloro-4-methylphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
説明
N-(3-chloro-4-methylphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a thiazolo[4,5-d]pyridazine derivative characterized by a fused heterocyclic core structure. The molecule features:
- Thiazolo[4,5-d]pyridazin core: A bicyclic system combining a thiazole (sulfur- and nitrogen-containing 5-membered ring) fused to a pyridazine (6-membered ring with two nitrogen atoms).
- Substituents:
- A 2-methyl group and 4-oxo group on the thiazolo-pyridazine core.
- A phenyl group at position 7 of the pyridazine ring.
- An N-(3-chloro-4-methylphenyl)acetamide side chain linked to the core via a methylene bridge.
This compound is of interest in medicinal chemistry due to the structural versatility of thiazolo-pyridazine derivatives, which are often explored for kinase inhibition or antimicrobial activity .
特性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(2-methyl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2S/c1-12-8-9-15(10-16(12)22)24-17(27)11-26-21(28)19-20(29-13(2)23-19)18(25-26)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRWGLCQTWZJIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CC=C4)SC(=N3)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(3-chloro-4-methylphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the compound's biological activity, including its mechanism of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolo[4,5-d]pyridazin core, which is known for its diverse biological properties. The structural formula can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | N-(3-chloro-4-methylphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide |
| Molecular Formula | C₁₈H₁₈ClN₃O₂S |
| Molecular Weight | 367.87 g/mol |
The precise mechanism of action for this compound is still under investigation; however, preliminary studies suggest that it may interact with specific molecular targets involved in tumorigenesis. The structural components indicate potential interactions with enzymes or receptors through hydrogen bonding and hydrophobic interactions, which may modulate critical biological pathways.
Antitumor Activity
Research has indicated that derivatives of thiazolo[4,5-d]pyridazine exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies utilizing the MTT assay have shown that compounds similar to N-(3-chloro-4-methylphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide demonstrate notable activity against:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (breast cancer) | 10.39 |
| HCT-116 (colon cancer) | 6.90 |
| A549 (lung cancer) | 14.34 |
These findings suggest that the compound may serve as a promising candidate for further development in anticancer therapies.
Case Studies
- Study on Thiazolopyridazines : A study published in 2020 examined various thiazolopyridazine derivatives for their anticancer properties. The results indicated that compounds similar to N-(3-chloro-4-methylphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide exhibited high cytotoxicity against the MCF-7 cell line with an IC50 value of 10.39 μM, highlighting its potential as a therapeutic agent against breast cancer .
- Mechanistic Insights : Another investigation focused on the interaction of similar compounds with cellular pathways involved in apoptosis and cell cycle regulation. These studies suggested that the compound induces apoptosis in cancer cells through the activation of caspase pathways .
類似化合物との比較
A. Position 7 Modifications
- Phenyl (Target Compound) vs. Phenyl’s planar structure may improve π-π stacking with aromatic residues in biological targets (e.g., kinase ATP-binding pockets).
B. N-Substituent Variations
- 3-Chloro-4-methylphenyl (Target) vs. 4-Chlorophenyl () :
- The 3-chloro-4-methylphenyl group introduces steric bulk and lipophilicity, which could slow metabolic degradation (e.g., cytochrome P450 oxidation) compared to the simpler 4-chlorophenyl group.
- The methyl group at position 4 may restrict rotational freedom, stabilizing ligand-target interactions.
C. Core Functional Groups
- Both compounds retain the 2-methyl-4-oxo-thiazolo[4,5-d]pyridazin core, critical for maintaining hydrogen-bonding interactions (e.g., with kinase hinge regions).
Q & A
Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?
- Methodology : Use Sprague-Dawley rats for PK studies (IV/PO dosing, LC-MS/MS plasma analysis). Assess toxicity via histopathology and serum biomarkers (ALT, AST) after 14-day repeat-dose studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
